((Butylsulfonyl)methyl)diphenylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((Butylsulfonyl)methyl)diphenylphosphine oxide: is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃PS. It is known for its unique chemical properties and applications in various fields of scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((Butylsulfonyl)methyl)diphenylphosphine oxide typically involves the reaction of diphenylphosphine oxide with a butylsulfonylmethylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: ((Butylsulfonyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where the butylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of various substituted phosphine oxides.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((Butylsulfonyl)methyl)diphenylphosphine oxide is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts .
Biology: The compound has applications in biochemical research, where it is used to study enzyme mechanisms and protein interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties and as a building block for drug development .
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials .
Wirkmechanismus
Molecular Targets and Pathways: ((Butylsulfonyl)methyl)diphenylphosphine oxide exerts its effects by interacting with specific molecular targets, such as enzymes and proteins. The compound can modulate enzyme activity and protein function through covalent bonding or non-covalent interactions .
Pathways Involved: The compound is involved in various biochemical pathways, including those related to oxidative stress and cellular signaling .
Vergleich Mit ähnlichen Verbindungen
- Methyldiphenylphosphine oxide
- Ethylsulfonylmethylphosphine oxide
- Phenylsulfonylmethylphosphine oxide
Uniqueness: ((Butylsulfonyl)methyl)diphenylphosphine oxide is unique due to its specific butylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .
Eigenschaften
Molekularformel |
C17H21O3PS |
---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
[butylsulfonylmethyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C17H21O3PS/c1-2-3-14-22(19,20)15-21(18,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3 |
InChI-Schlüssel |
HIZNQPCZYKXVKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.